N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE
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Overview
Description
N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE is a complex organic compound that belongs to the class of methoxybenzenes This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenoxy group, and a hydrazo linkage
Preparation Methods
The synthesis of N2-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE involves several steps. The general synthetic route includes the following steps:
Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-(2-methoxyphenoxy)-1-oxoethyl intermediate.
Hydrazo formation: The intermediate is then reacted with hydrazine to form the hydrazo compound.
Furan ring incorporation: The hydrazo compound is further reacted with a furan carboxylic acid derivative under specific conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenoxy group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N2-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
N~2~-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE can be compared with other similar compounds, such as:
N-[[[2-(2-methylphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide: This compound has a similar structure but with a methyl group instead of a methoxy group.
N-[[[2-(2-ethoxyphenoxy)-1-oxoethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide: This compound has an ethoxy group instead of a methoxy group.
The uniqueness of N2-({2-[2-(2-METHOXYPHENOXY)ACETYL]HYDRAZINO}CARBOTHIOYL)-2-FURAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O5S |
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Molecular Weight |
349.4g/mol |
IUPAC Name |
N-[[[2-(2-methoxyphenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O5S/c1-21-10-5-2-3-6-11(10)23-9-13(19)17-18-15(24)16-14(20)12-7-4-8-22-12/h2-8H,9H2,1H3,(H,17,19)(H2,16,18,20,24) |
InChI Key |
AFGUBGJGDLCTHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=S)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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